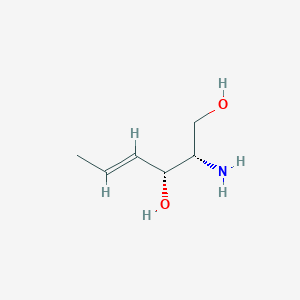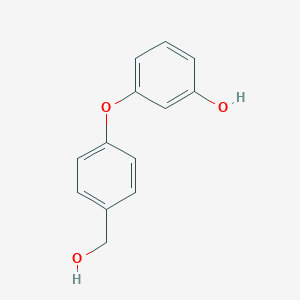
3-(4-(Hydroxymethyl)phenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Hydroxymethyl)phenoxy)phenol is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenoxy group, which is further connected to a phenol ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)phenoxy)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phenol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Hydroxymethyl)phenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenol group can be reduced to form a corresponding hydroxy derivative.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(4-(Carboxymethyl)phenoxy)phenol.
Reduction: Formation of 3-(4-(Hydroxymethyl)phenoxy)cyclohexanol.
Substitution: Formation of nitro derivatives such as 3-(4-(Hydroxymethyl)phenoxy)-2-nitrophenol.
Scientific Research Applications
3-(4-(Hydroxymethyl)phenoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(Hydroxymethyl)phenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response . The compound’s ability to act as an antioxidant is attributed to its phenolic structure, which can scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichloro-4-hydroxyphenoxy)phenol
- 3-(3-Hydroxyphenoxy)benzoic acid
- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenol
Uniqueness
3-(4-(Hydroxymethyl)phenoxy)phenol stands out due to its unique combination of a hydroxymethyl group and a phenoxy group attached to a phenol ring. This structure imparts specific chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H12O3/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8,14-15H,9H2 |
InChI Key |
AOUSNGWSZWQYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


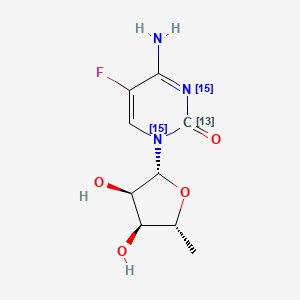
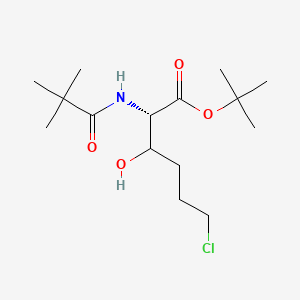
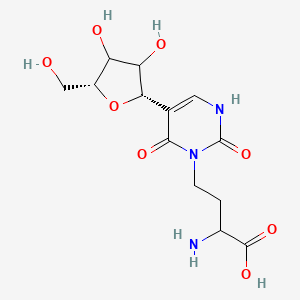
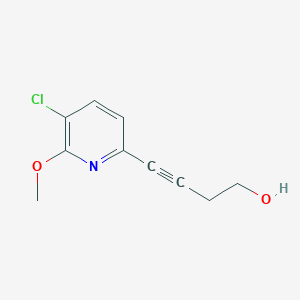

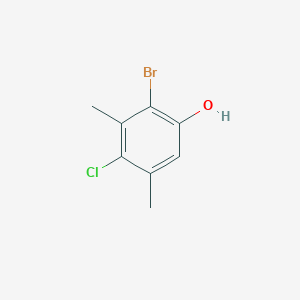
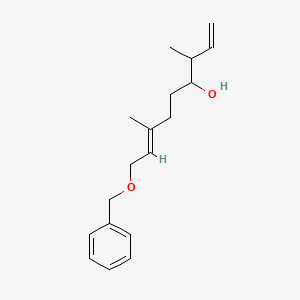
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
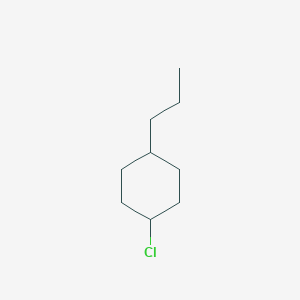
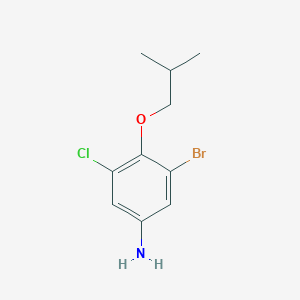
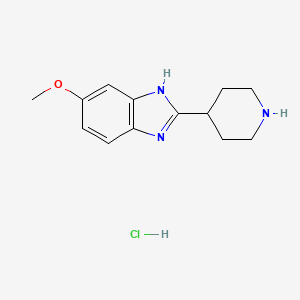
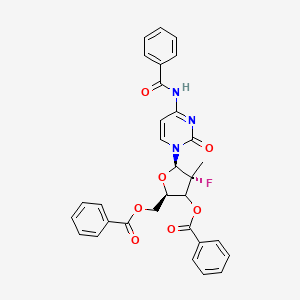
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
